1',3',3'-Trimethyl-6-nitrospiro[chromene-2,2'-indoline]-5',8-diol
CAS No.:
Cat. No.: VC13666976
Molecular Formula: C19H18N2O5
Molecular Weight: 354.4 g/mol
* For research use only. Not for human or veterinary use.
![1',3',3'-Trimethyl-6-nitrospiro[chromene-2,2'-indoline]-5',8-diol -](/images/structure/VC13666976.png)
Specification
Molecular Formula | C19H18N2O5 |
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Molecular Weight | 354.4 g/mol |
IUPAC Name | 1',3',3'-trimethyl-6-nitrospiro[chromene-2,2'-indole]-5',8-diol |
Standard InChI | InChI=1S/C19H18N2O5/c1-18(2)14-10-13(22)4-5-15(14)20(3)19(18)7-6-11-8-12(21(24)25)9-16(23)17(11)26-19/h4-10,22-23H,1-3H3 |
Standard InChI Key | ONHONFAZAXKJQE-UHFFFAOYSA-N |
SMILES | CC1(C2=C(C=CC(=C2)O)N(C13C=CC4=C(O3)C(=CC(=C4)[N+](=O)[O-])O)C)C |
Canonical SMILES | CC1(C2=C(C=CC(=C2)O)N(C13C=CC4=C(O3)C(=CC(=C4)[N+](=O)[O-])O)C)C |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a spirocyclic core comprising a chromene (benzopyran) ring fused to an indoline system via a spiro carbon atom (Figure 1). Key structural elements include:
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Nitro group at position 6 on the chromene ring, imparting electron-withdrawing effects.
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Hydroxyl groups at positions 5' and 8, enhancing solubility and enabling hydrogen-bonding interactions.
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Methyl substituents at positions 1', 3', and 3' on the indoline moiety, increasing steric bulk and thermal stability .
Molecular Formula: C₁₉H₁₈N₂O₅
Molecular Weight: 354.4 g/mol .
IUPAC Name: 1',3',3'-trimethyl-6-nitrospiro[chromene-2,2'-indole]-5',8-diol .
Spectroscopic and Computational Data
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UV-Vis Absorption: Exhibits a λₘₐₓ at 340 nm in the closed spiropyran (SP) form, shifting to 580 nm upon UV-induced ring-opening to the merocyanine (MC) form .
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NMR Signatures:
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DFT Calculations: Predict a 39% molecular elongation threshold for mechanochromic activation, correlating with C–O bond cleavage .
Synthesis and Purification
Condensation of Indolinium Salts
A widely used method involves refluxing 1-(2-hydroxyethyl)-2,3,3-trimethylindolinium bromide with 2,3-dihydroxy-5-nitrobenzaldehyde in ethanol/piperidine (64–91% yield) :
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Indolinium Salt Preparation: Alkylation of 2,3,3-trimethylindole with 2-iodoethanol in toluene .
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Spirocyclization: Condensation with the aldehyde under basic conditions, followed by crystallization from ethanol .
Post-Synthetic Modifications
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Esterification: Hydroxyl groups at 5' and 8 positions react with acyl chlorides (e.g., pent-4-enoyl chloride) to yield photoresponsive polymers .
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Crosslinking: Incorporated into polycaprolactone (PCL) matrices via ring-opening polymerization, enabling mechanochromic films .
Purification Techniques
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Crystallization: Recrystallization from absolute ethanol removes unreacted precursors .
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Column Chromatography: Silica gel elution with ethyl acetate/petroleum ether (1:15) isolates high-purity product .
Physicochemical Properties
Photochromism
The compound undergoes reversible SP ↔ MC interconversion (Table 1):
Property | SP Form | MC Form |
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Color | Colorless | Purple |
λₘₐₓ (nm) | 340 | 580 |
Quantum Yield | 0.45 | 0.32 |
Thermal Relaxation | Hours (dark) | Minutes (visible light) |
Data from . |
Solubility and Stability
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Solubility: Ethanol > Dichloromethane > DMSO > Water (insoluble) .
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Stability: Degrades under prolonged UV exposure (>8 h) or acidic conditions (pH < 4) .
Applications in Advanced Materials
Smart Windows and Optical Devices
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Liquid Crystal Composites: Blending with nematic liquid crystals enables electro-optical switches, modulating transparency from 16% to 100% under UV/electric fields .
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Data Storage: Films doped with this spiropyran show rewritable optical patterns with >100 write-erase cycles .
Mechanochromic Polymers
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Stress Sensors: Embedded in polycaprolactone, the compound exhibits reversible color shifts (colorless → blue) at >39% strain, enabling real-time stress monitoring .
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Self-Healing Materials: Mechanically activated MC forms promote crosslinking in polyurethanes, restoring 85% tensile strength .
Comparative Analysis with Analogues
Future Directions
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Multistimuli-Responsive Systems: Integration with thermoresponsive polymers for dual light/heat activation.
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Biomedical Imaging: Functionalization with targeting moieties for tumor-specific photoacoustic imaging.
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Sustainable Synthesis: Development of solvent-free mechanochemical routes to reduce waste .
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